5-((4-(Cyclohexylsulfanyl)-3-nitrophenyl)methylene)-2-thioxo-1,3-thiazolan-4-one
Description
5-{[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a nitrophenyl group, and a cyclohexylsulfanyl substituent. Thiazolidinone derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research.
Properties
Molecular Formula |
C16H16N2O3S3 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
5-[(4-cyclohexylsulfanyl-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H16N2O3S3/c19-15-14(24-16(22)17-15)9-10-6-7-13(12(8-10)18(20)21)23-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,17,19,22) |
InChI Key |
SHSOLTGELRGKFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)C=C3C(=O)NC(=S)S3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiazolidinone derivatives. One common method involves the reaction of 4-(cyclohexylsulfanyl)-3-nitrobenzaldehyde with 2-sulfanylidene-1,3-thiazolidin-4-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-{[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and various nucleophiles such as amines and thiols (for substitution). Reaction conditions typically involve moderate temperatures and pressures, with the use of solvents like ethanol or acetic acid .
Major Products
Major products formed from these reactions include amino derivatives (from reduction) and substituted thiazolidinones (from nucleophilic substitution).
Scientific Research Applications
5-{[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 5-{[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation and survival. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-[5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid: Known for its antitumor activity.
5-[(4-Fluorobenzylidene)-3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one: Exhibits antimicrobial and antitumor properties.
Uniqueness
5-{[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific substituents, which confer distinct biological activities. The presence of the cyclohexylsulfanyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
